molecular formula C9H15N5 B1442516 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine CAS No. 118121-86-1

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine

Cat. No. B1442516
M. Wt: 193.25 g/mol
InChI Key: RIVFJOSPEXIQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is 1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13) . This indicates the presence of a pyrimidine ring with a hydrazine group at the 2-position and a piperidine ring at the 4-position.


Physical And Chemical Properties Analysis

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine has a molecular weight of 193.25 g/mol. The compound is solid in its physical form . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Pharmaceutical Research

    • “2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine” is a compound that is often used in pharmaceutical research .
    • The compound is a solid and its IUPAC name is 2-hydrazino-4-(1-piperidinyl)pyrimidine .
  • Therapeutic Potential

    • Pyrimidine scaffolds, which include “2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine”, have been studied for their therapeutic potential .
    • Pyrimidines are integral parts of DNA and RNA and have been associated with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
  • Drug Discovery

    • The piperidine nucleus, which is part of the “2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine” structure, is a pivotal cornerstone in the production of drugs .
    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Antioxidant Activity

    • Piperine, a true alkaloid having a piperidine moiety, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
    • The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
  • Anti-Tubercular Agents

    • Pyrazinamide, a drug used in shortening TB therapy, has a structure similar to "2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine" .
    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Antidepressant Effects

    • Piperine, a true alkaloid having a piperidine moiety, was found to have antidepressant-like effects when given to mice with chronic mild stress .
    • The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

properties

IUPAC Name

(4-piperidin-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVFJOSPEXIQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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